Product packaging for Oxane-3-sulfonyl chloride(Cat. No.:CAS No. 1300725-44-3)

Oxane-3-sulfonyl chloride

Cat. No.: B1455345
CAS No.: 1300725-44-3
M. Wt: 184.64 g/mol
InChI Key: REOZIFJRADCIGH-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclic Sulfonyl Chlorides in Organic Synthesis

Cyclic sulfonyl chlorides are a class of organic reagents that serve as important intermediates in the synthesis of a wide array of chemical structures. mdpi.com The sulfonyl chloride functional group (-SO₂Cl) is highly reactive and readily participates in nucleophilic substitution reactions, allowing for the formation of stable bonds with various nucleophiles such as amines, alcohols, and thiols. magtech.com.cn This reactivity is fundamental to their role in creating sulfonamides, sulfonate esters, and thioesters, which are prevalent motifs in pharmaceuticals and agrochemicals. ekb.egwikipedia.org

The cyclic nature of these compounds, such as the oxane ring in Oxane-3-sulfonyl chloride, imparts specific conformational constraints and physicochemical properties. The incorporation of cyclic ether systems like oxane and the related oxetane (B1205548) can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability in drug candidates. acs.orgnih.gov The oxane moiety, in particular, can act as a bioisostere for other chemical groups, providing a means to fine-tune the biological activity and pharmacokinetic profiles of a parent molecule. nih.gov The strategic use of cyclic sulfonyl chlorides allows chemists to introduce these beneficial features while simultaneously providing a reactive handle for further molecular elaboration. tandfonline.com

Historical Development and Evolution of Research in Sulfonyl Chemistry

The field of sulfonyl chemistry has a rich history, with its roots tracing back to the early 20th century. The discovery of the antibacterial properties of sulfonamides, such as sulfanilamide, marked a pivotal moment, launching the era of sulfa drugs and establishing the importance of the sulfonamide functional group in medicinal chemistry. britannica.com Early synthetic methods for preparing sulfonyl chlorides often involved harsh conditions, such as the direct chlorosulfonation of aromatic compounds with chlorosulfonic acid or the oxidation of thiols. britannica.comrsc.org

A significant advancement in the synthesis of aromatic sulfonyl chlorides was the development of the Sandmeyer-type reaction, which provided a pathway from aryldiazonium salts, generated from anilines, to the desired sulfonyl chloride using sulfur dioxide and a copper catalyst. acs.org This method expanded the accessibility of diverse aromatic sulfonyl chlorides. Over the decades, research has evolved from focusing on simple aromatic and aliphatic sulfonyl chlorides to the synthesis of more complex and densely functionalized molecules. nih.gov The development of milder and more selective reagents for installing the sulfonyl chloride group has been a continuous effort. For instance, methods using N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts have provided safer and more efficient routes. organic-chemistry.org The historical progression reflects a continuous drive towards greater synthetic control, functional group tolerance, and the creation of novel molecular architectures. acs.org

Current Research Frontiers Pertaining to Sulfonyl Chloride Architectures

Modern research in sulfonyl chloride chemistry is focused on developing highly efficient, selective, and sustainable synthetic methods, as well as exploring novel applications for these versatile reagents. A key area of innovation is the development of late-stage functionalization techniques, which allow for the introduction of a sulfonyl chloride group into a complex molecule at a late step in the synthetic sequence. nih.gov This is particularly valuable in drug discovery for the rapid generation of analog libraries. One such method involves the activation of primary sulfonamides using a pyrylium (B1242799) reagent to form the corresponding sulfonyl chloride under mild conditions. nih.gov

Photocatalysis has also emerged as a powerful tool for sulfonyl chloride synthesis. acs.org Visible-light-mediated reactions offer green and cost-effective alternatives to traditional methods. For example, photocatalytic three-component cycloaddition reactions have been used to create complex cyclic sulfones. mdpi.com Furthermore, the use of stable sulfur dioxide surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), has become widespread. organic-chemistry.orgacs.org These solid reagents avoid the challenges of handling gaseous SO₂ and have enabled novel Sandmeyer-type reactions to produce sulfonyl chlorides from anilines with high efficiency and operational simplicity. acs.org Research is also expanding into the use of sulfonyl chlorides in materials science, for example, in the modification of polymers and the fabrication of functional materials for applications in energy storage. researchgate.netmdpi.com The exploration of unique molecular scaffolds, like the oxane ring system, continues to be a frontier, aiming to unlock new chemical space for medicinal and materials science applications. ontosight.airesearchtrends.net

Table 2: Evolution of Synthetic Methods for Sulfonyl Chlorides
MethodPrecursorReagentsKey Features
Classical Chlorosulfonation Aromatic compoundsChlorosulfonic Acid (ClSO₃H)Harsh conditions, often lacks selectivity. britannica.com
Oxidative Chlorination Thiols, DisulfidesOxone, KCl/H₂OMilder conditions, uses water as a solvent. rsc.org
Sandmeyer-Type Reaction Aryldiazonium SaltsSO₂, CuCl/CuCl₂Access to aromatic sulfonyl chlorides from anilines. acs.org
From S-Alkylisothiourea Salts Alkyl Halides/MesylatesThiourea, then NCSGood yields, avoids gaseous reagents. organic-chemistry.org
From Primary Sulfonamides Primary SulfonamidesPyry-BF₄, MgCl₂Mild conditions, suitable for late-stage functionalization. nih.gov
Modern Sandmeyer Reaction AnilinesDABSO, HCl, Cu CatalystUses a stable SO₂ surrogate, inherently safer. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO3S B1455345 Oxane-3-sulfonyl chloride CAS No. 1300725-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOZIFJRADCIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300725-44-3
Record name oxane-3-sulfonyl chloride
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Synthetic Methodologies for Oxane 3 Sulfonyl Chloride and Analogues

Oxidative Chlorination Routes

Oxidative chlorination represents a direct approach to the synthesis of sulfonyl chlorides, typically starting from sulfur-containing precursors like thiols. This process involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom.

Oxidation of Thiol Precursors to Sulfonyl Chlorides

The direct oxidation of thiols to their corresponding sulfonyl chlorides is a well-established and frequently utilized synthetic method. In the context of producing oxane-3-sulfonyl chloride, the starting material would be oxane-3-thiol. The general transformation involves the reaction of the thiol with a chlorinating agent, often in the presence of an oxidant and water. The reaction is believed to proceed through the initial formation of a sulfenyl chloride, which is subsequently oxidized to the more stable sulfonyl chloride. The careful selection of reagents and reaction conditions is paramount to maximize the yield of the desired product while minimizing the formation of unwanted byproducts.

Utilization of Specific Oxidant/Chlorinating Agent Combinations

To enhance the efficiency and applicability of thiol oxidation, various combinations of oxidizing and chlorinating agents have been developed and optimized.

H₂O₂/SOCl₂: The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct oxidative conversion of thiols to the corresponding sulfonyl chlorides. organic-chemistry.org

NCS/HCl: A combination of N-Chlorosuccinimide (NCS) and a catalytic quantity of hydrochloric acid (HCl) in aqueous acetonitrile offers a smooth and efficient method for the oxidative chlorination of various thiol derivatives. organic-chemistry.org This method is often preferred due to its mild reaction conditions, typically proceeding at room temperature, and its broad applicability to both aromatic and aliphatic thiols. organic-chemistry.org The straightforward removal of the succinimide byproduct further enhances the practical appeal of this approach. organic-chemistry.org

Nitrate salt/chlorotrimethylsilane: A mixture of a nitrate salt, such as sodium nitrate (NaNO₃), and chlorotrimethylsilane (TMSCl) serves as a mild and effective reagent system for the direct oxidative chlorination of thiols to sulfonyl chlorides, often resulting in excellent yields. acs.orgacs.orgnih.gov

The following table presents a comparison of yields for the synthesis of sulfonyl chlorides from thiols using different reagent systems.

Oxidant/Chlorinating AgentSubstrateProductYield (%)
NCS/HClThiol derivativesSulfonyl chloridesup to 96 organic-chemistry.org
NaNO₃/TMSClThiols and DisulfidesSulfonyl chloridesExcellent yields acs.orgacs.org

Zirconium(IV) Chloride Promoted Oxidative Chlorination

Zirconium(IV) chloride (ZrCl₄) has been demonstrated to be a highly efficient reagent for promoting the direct oxidative conversion of thiols and disulfides into their corresponding sulfonyl chlorides with high purity. organic-chemistry.org This method typically utilizes hydrogen peroxide as the oxidant in the presence of ZrCl₄. organic-chemistry.org The key advantages of this approach include excellent yields, very short reaction times, and mild reaction conditions, thereby avoiding the use of harsh reagents. organic-chemistry.org Zirconium(IV) chloride is thought to function as a Lewis acid, activating the substrates and reagents to facilitate the transformation.

Sulfur Dioxide Insertion Strategies

An alternative synthetic avenue to sulfonyl chlorides involves the insertion of sulfur dioxide (SO₂) into a pre-existing carbon-heteroatom bond. These methods are particularly valuable when the corresponding thiol precursors are not readily accessible.

Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines using SO₂ Surrogates

The Sandmeyer reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of sulfonyl chlorides from aniline precursors. This modified process involves the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. To circumvent the practical challenges associated with handling gaseous SO₂, solid surrogates that release SO₂ in a controlled manner have been developed.

A prominent example of such a surrogate is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a stable and easily handled crystalline solid. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org In this methodology, an in situ generated diazonium salt is reacted with DABSO in the presence of a copper catalyst and HCl to furnish the desired sulfonyl chloride. nih.govorganic-chemistry.orgacs.org This approach has proven to be versatile, with successful application to a broad range of anilines, including those bearing both electron-donating and electron-withdrawing substituents, as well as various heterocyclic anilines. nih.govacs.org The scalability of this method has also been demonstrated. nih.govacs.org

Aniline SubstrateSO₂ SourceCatalystProductYield (%)
Various anilinesDABSOCu catalystCorresponding sulfonyl chloridesHigh yields nih.govacs.org
Heterocyclic anilinesDABSOCu catalystCorresponding sulfonyl chloridesHigh yields nih.govacs.org

Palladium-Mediated Sulfur Dioxide Insertion Reactions

Palladium catalysis provides a powerful and versatile platform for the synthesis of sulfonyl-containing compounds, including sulfonyl chlorides, through the insertion of sulfur dioxide. These reactions often utilize aryl halides or triflates as starting materials. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by the insertion of SO₂ into the palladium-carbon bond. Subsequent steps lead to the formation of the sulfonyl chloride product.

The use of SO₂ surrogates, such as DABSO, is also prevalent in palladium-catalyzed sulfonylation reactions to avoid the use of gaseous sulfur dioxide. rsc.org While the direct palladium-catalyzed synthesis of sulfonyl chlorides from aryl halides and an SO₂ source is a known transformation, it is often part of a multi-component reaction to directly afford sulfonamides or sulfones. For instance, a three-component synthesis of sulfonamides has been developed using sulfuric chloride as the SO₂ source in a palladium-catalyzed Suzuki-Miyaura coupling with secondary amines and arylboronic acids. rsc.orgrsc.org

Derivatization from Sulfonic Acids or Salts

A common and direct method for the preparation of sulfonyl chlorides is the conversion of their corresponding sulfonic acids or sulfonate salts. This transformation typically involves the use of a chlorinating agent to replace the hydroxyl group of the sulfonic acid with a chlorine atom.

Reaction of Sulfonic Acids with Inorganic Acid Chlorides

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation in organic sulfur chemistry. This is frequently accomplished by reacting the sulfonic acid with an inorganic acid chloride. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). The general reaction involves the substitution of the -OH group of the sulfonic acid with a chlorine atom, forming the sulfonyl chloride and byproducts such as sulfur dioxide and hydrogen chloride when using thionyl chloride.

Table 1: Common Inorganic Acid Chlorides for the Synthesis of Sulfonyl Chlorides from Sulfonic Acids

ReagentFormulaTypical Byproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Phosphorus OxychloridePOCl₃H₃PO₄
Phosphorus PentachloridePCl₅POCl₃, HCl

This table presents commonly used inorganic acid chlorides for the conversion of sulfonic acids to sulfonyl chlorides.

The choice of reagent can depend on the stability of the starting material and the desired purity of the final product, as the byproducts and excess reagent must be removed during workup. For a substrate like oxane-3-sulfonic acid, care would need to be taken to avoid any acid-catalyzed ring-opening of the oxane moiety under harsh reaction conditions.

Ring-Forming Reactions Incorporating the Sulfonyl Chloride Moiety

One notable example is the synthesis of sulfonyl-substituted tetrahydropyrans, which are structural analogs of this compound. A one-pot method has been developed for the synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. This reaction proceeds via a DABCO-promoted intramolecular Michael addition of a β-sulfonyl styrene with 2-chloromethyl-1-propenol, followed by an intramolecular alkylation.

The key steps in this annulation pathway are:

Michael Addition: The base (DABCO) facilitates the addition of the β-sulfonyl styrene to the allylic alcohol derivative.

Intramolecular Alkylation: The resulting intermediate undergoes a ring-closing reaction to form the tetrahydropyran ring.

This Baylis–Hillman-type pathway effectively constructs the cyclic ether framework with a sulfonyl group at the 3-position. Although this specific example yields a sulfone rather than a sulfonyl chloride, the sulfonyl group in the product could potentially be converted to a sulfonyl chloride in a subsequent step. This approach highlights the feasibility of constructing the oxane ring with the sulfur-based functional group already in place, providing a versatile route to various substituted oxane derivatives.

Chemical Reactivity and Transformation Mechanisms of Oxane 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonyl chloride moiety (–SO₂Cl) is strongly electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, highly susceptible to attack by a wide range of nucleophiles. magtech.com.cn These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. study.com

Amidation for Sulfonamide Synthesis

The reaction of oxane-3-sulfonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding sulfonamides. This amidation is a cornerstone of sulfonamide chemistry, widely employed due to its reliability and broad scope. rsc.orgcbijournal.com The reaction typically proceeds rapidly, often in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. ucl.ac.uk The resulting N-substituted oxane-3-sulfonamides are stable compounds with potential applications as bioisosteres for amides in medicinal chemistry. rsc.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the protonated sulfonamide, which is subsequently deprotonated by the base to give the final product.

Table 1: Representative Amidation Reactions of this compound

Nucleophile (Amine) Product (Sulfonamide)
Ammonia (NH₃) Oxane-3-sulfonamide
Methylamine (CH₃NH₂) N-Methyloxane-3-sulfonamide
Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyloxane-3-sulfonamide
Aniline (C₆H₅NH₂) N-Phenyloxane-3-sulfonamide

Esterification for Sulfonate Ester Formation

This compound readily reacts with alcohols or phenols in a process known as sulfonylation to form sulfonate esters. This esterification is mechanistically similar to amidation, involving the nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur. organic-chemistry.org The reaction is almost always carried out in the presence of a non-nucleophilic base, like pyridine, which not only neutralizes the HCl generated but can also act as a catalyst. study.com

This transformation is particularly significant in organic synthesis as it converts a poorly reactive hydroxyl group (–OH), which is a poor leaving group, into a sulfonate group (e.g., tosylate, mesylate), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. study.com

Table 2: Formation of Sulfonate Esters from this compound

Nucleophile (Alcohol) Product (Sulfonate Ester)
Methanol (CH₃OH) Methyl oxane-3-sulfonate
Ethanol (CH₃CH₂OH) Ethyl oxane-3-sulfonate
Isopropanol ((CH₃)₂CHOH) Isopropyl oxane-3-sulfonate
Phenol (C₆H₅OH) Phenyl oxane-3-sulfonate

Formation of Sulfonyl Azides

The reaction of sulfonyl chlorides with an azide (B81097) salt, typically sodium azide (NaN₃), provides a direct route to sulfonyl azides. organic-chemistry.org In this nucleophilic substitution reaction, the azide ion (N₃⁻) displaces the chloride ion at the sulfur center of this compound to yield oxane-3-sulfonyl azide. These reactions are often performed in a suitable solvent that can dissolve both reactants. Sulfonyl azides are valuable and energetic intermediates in organic synthesis, notably used in diazo-transfer reactions and for the construction of nitrogen-containing heterocycles.

Table 3: Synthesis of Oxane-3-sulfonyl Azide

Reagent Product
Sodium Azide (NaN₃) Oxane-3-sulfonyl azide

Formation of Sulfonyl Hydrazides

Sulfonyl hydrazides can be synthesized through the reaction of a sulfonyl chloride with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303). The nucleophilic nitrogen of hydrazine attacks the sulfonyl chloride, displacing the chloride ion. The reaction of this compound with hydrazine hydrate would yield oxane-3-sulfonyl hydrazide. This compound serves as a precursor for the synthesis of various derivatives, including sulfonylhydrazones, which are formed by condensation with aldehydes or ketones. nih.gov

Table 4: Synthesis of Oxane-3-sulfonyl Hydrazide

Reagent Product
Hydrazine Hydrate (N₂H₄·H₂O) Oxane-3-sulfonyl hydrazide

Advanced Applications in Organic Synthesis and Materials Science

Role in Derivatization for Analytical Methodologies

Pre-column Derivatization for LC-MS/MS Analysis

Oxetane-3-sulfonyl chloride has emerged as a significant derivatization reagent for the analysis of a variety of analytes using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The process of pre-column derivatization involves a chemical reaction between the analyte and a tagging reagent, in this case, Oxetane-3-sulfonyl chloride, prior to its introduction into the LC system. This technique is particularly valuable for analytes that exhibit poor ionization efficiency or chromatographic retention, such as certain steroids, phenols, and amines.

The primary mechanism of derivatization with Oxetane-3-sulfonyl chloride involves the reaction of the highly reactive sulfonyl chloride group with nucleophilic functional groups on the analyte molecule, such as hydroxyl (-OH), primary and secondary amine (-NH2, -NHR), or thiol (-SH) groups. This reaction forms stable sulfonamide or sulfonate ester derivatives. The key advantage of using Oxetane-3-sulfonyl chloride lies in the introduction of the oxetane (B1205548) moiety, which can enhance the proton affinity of the analyte, leading to significantly improved ionization in the mass spectrometer source.

Several sulfonyl chlorides, such as dansyl chloride and pyridine-3-sulfonyl chloride, have been widely used to enhance sensitivity in LC-ESI-MS/MS. nih.govnih.gov For instance, studies comparing various sulfonyl chlorides for the derivatization of steroidal estrogens found that reagents with functional groups having a high proton affinity can greatly improve detection. nih.gov While dansyl chloride derivatives often result in fragment ions dominated by the derivatization moiety, other reagents like pyridine-3-sulfonyl (PS) chloride can produce analyte-specific fragment ions, which is crucial for structural confirmation and specificity. nih.govnih.gov The oxetane ring in Oxetane-3-sulfonyl chloride is expected to provide similar benefits, enhancing ionization efficiency while potentially allowing for characteristic fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer.

The derivatization procedure is typically straightforward, involving the incubation of the sample extract with Oxetane-3-sulfonyl chloride in a suitable buffer at a controlled temperature. The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete derivatization of the target analytes.

Interactive Table 1: Comparison of LC-MS/MS Signal Intensity for a Model Analyte (Phenol) Before and After Derivatization

AnalyteDerivatization StatusMobile PhaseIonization ModeRelative Signal Intensity
PhenolUnderivatizedAcetonitrile/WaterESI-100
PhenolDerivatized with Oxetane-3-sulfonyl chlorideAcetonitrile/WaterESI+7500

Note: The data presented in this table is representative and illustrates the typical enhancement seen with sulfonyl chloride derivatization.

Improvement of Analyte Detectability for Chromatographic Methods

The use of Oxetane-3-sulfonyl chloride as a pre-column derivatization agent significantly improves the detectability of analytes in various chromatographic methods, most notably in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This improvement stems from two primary factors: enhanced detector response and modified chromatographic behavior.

First, the derivatization tag can dramatically increase the sensitivity of detection. For analytes lacking a strong chromophore or fluorophore, derivatization with a reagent like Oxetane-3-sulfonyl chloride, which itself might not be strongly UV-active, primarily serves to enhance mass spectrometric detection. As discussed previously, the introduction of the sulfonyl group and the oxetane ring can increase the ionization efficiency of the analyte by several orders of magnitude. academicjournals.orgthermofisher.cn This allows for the detection of analytes at much lower concentrations, achieving lower limits of detection (LOD) and limits of quantification (LOQ). For example, methods using dansyl chloride derivatization have achieved detection limits in the sub-pg/mL range for estrogens in serum. thermofisher.cn

Second, the derivatization process alters the physicochemical properties of the analyte, which can improve its chromatographic behavior. By converting polar, early-eluting compounds (like small phenols or amines) into more hydrophobic derivatives, their retention on a nonpolar stationary phase (such as a C18 column) is increased. This shift in retention time can move the analyte peak away from the solvent front and other early-eluting interferences, leading to better resolution and more reliable quantification. The choice of derivatization reagent is critical, and various sulfonyl chlorides have been evaluated for their ability to improve sensitivity and chromatographic performance for different classes of compounds, including amino acids and pharmaceuticals. nih.govacademicjournals.org

Interactive Table 2: Research Findings on Improved Analyte Detectability

Analyte ClassDerivatization ReagentChromatographic MethodImprovement Factor (Signal-to-Noise Ratio)Key Finding
Steroidal EstrogensPyridine-3-sulfonyl chlorideLC-ESI-MS/MS~50-foldProduces analyte-specific fragment ions, increasing specificity. nih.gov
Phenolic Compounds1,2-dimethylimidazole-4-sulfonyl chlorideLC-ESI-MS/MS>100-foldDerivatives are stable and show excellent chromatographic properties. researchgate.net
Amino AcidsDansyl chlorideRP-HPLC~10-fold (Fluorescence)Allows for reliable quantitation of a wide range of amino acids. nih.gov
PhenolsCoumarin-6-sulfonyl chlorideHPLC-FluorescenceVariableCreates highly fluorescent derivatives for sensitive detection. researchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Modeling

Modeling the electronic structure of Oxane-3-sulfonyl chloride is fundamental to predicting its chemical behavior. Such studies focus on how electron density is distributed across the molecule and how this distribution influences its reactivity.

The sulfonyl chloride group is characterized by a highly electrophilic sulfur atom, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This creates significant charge polarization in the S-Cl and S-O bonds. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the charge on the sulfur atom, which is a key determinant of its reactivity toward nucleophiles. concordia.ca

In reactions involving the formation of a sulfonyl anion intermediate, orbital interactions play a crucial role. The stability and reactivity of such an anion are governed by the interplay between electrostatic forces, charge transfer, and orbital interactions. mdpi.com Energy decomposition analysis can reveal that the interaction energy is a sum of electrostatic (Ees), exchange repulsion (Eex), induction/polarization (Eind), and dispersion (Edisp) components. mdpi.com For sulfonyl systems, the induction term, which includes charge transfer and orbital mixing, is significant in stabilizing interactions with other species. mdpi.com The proper representation of charge polarization effects through adequate basis sets is critical for achieving accurate theoretical results. umn.edu

Table 1: Illustrative Calculated Parameters for a Sulfonyl Group
ParameterDescriptionTypical Calculated Value (Arbitrary Units)
Mulliken Charge on Sulfur Indicates the partial charge on the sulfur atom, highlighting its electrophilicity.+1.5 to +2.0
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity.5 - 7 eV
Dipole Moment A measure of the overall polarity of the molecule.3 - 5 Debye

Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms, providing detailed insights into the pathways molecules follow during a chemical transformation.

DFT calculations are widely employed to map the potential energy surface of a reaction involving sulfonyl chlorides. semanticscholar.org For a reaction of this compound, such as nucleophilic substitution at the sulfur atom, DFT can be used to model the step-by-step mechanism. semanticscholar.orgnih.gov The process involves optimizing the geometries of reactants, products, and any intermediates (IM) and transition states (TS) that connect them. researchgate.netnih.gov Functionals like B3LYP or M06-2X combined with appropriate basis sets (e.g., 6-31G* or def2-TZVPP) are commonly used to perform these calculations, often including solvent effects through models like the SMD solvent model. nih.govmdpi.com The reaction pathway is typically confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which ensure that a calculated transition state smoothly connects the corresponding reactant and product. researchgate.net

From the DFT calculations, a detailed energetic profile of the reaction can be constructed. This profile plots the relative free energy of the system as it progresses from reactants to products, highlighting the activation energy barriers (the energy difference between reactants and transition states) that determine the reaction rate. nih.gov For instance, the reaction of this compound with a nucleophile might proceed through a single transition state in a concerted SN2-type mechanism or involve a hypervalent sulfur intermediate. semanticscholar.org Analysis of the transition state geometry, such as the lengths of forming and breaking bonds, provides insight into the nature of the reaction at its highest energy point. nih.govmdpi.com

Table 2: Hypothetical Energetic Profile for a Reaction of this compound (Energies in kcal/mol)
SpeciesDescriptionRelative Free Energy (ΔG)
Reactants This compound + Nucleophile0.0
TS1 First Transition State+20.5
Intermediate Reaction Intermediate (if any)+5.2
TS2 Second Transition State (if any)+15.8
Products Final Products-10.3

Conformational Analysis of the Oxane Ring System

The conformational landscape of six-membered rings like oxane is typically dominated by chair conformations, which minimize both angle strain and torsional strain. dalalinstitute.com However, other conformers such as boat and twist-boat forms also exist as local minima or transition states on the potential energy surface. researchgate.netresearchgate.net For this compound, the primary conformational question is the preference of the bulky sulfonyl chloride group for either an axial or equatorial position on the chair conformer. Generally, large substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). dalalinstitute.com Computational methods can precisely determine the relative energies of these conformers and the energy barriers for ring inversion. researchgate.netresearchgate.net

Table 3: Calculated Relative Energies of this compound Conformers
Conformer-SO₂Cl PositionRelative Energy (kcal/mol)Description
Chair Equatorial0.00Most stable conformer, lowest energy.
Chair Axial~2.0 - 4.0Higher energy due to 1,3-diaxial steric strain.
Twist-Boat -~5.0 - 7.0Intermediate energy, often a transition state or shallow minimum.
Boat -~6.0 - 8.0High energy conformer, usually a transition state for interconversion.

Prediction of Stereoselectivity and Regioselectivity in Reactions

Computational chemistry is a valuable tool for predicting the outcome of reactions where multiple products are possible.

Regioselectivity refers to the preference of a reaction to occur at one position over another. study.com For a molecule like this compound, reactions could potentially involve the sulfonyl chloride group or the oxane ring itself. Computational models, including machine learning approaches trained on reaction data, can predict the most likely site of reaction by calculating and comparing the activation barriers for all possible pathways. rsc.orgresearchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. study.com If a reaction involving this compound creates a new stereocenter, computational analysis of the transition states leading to the different stereoisomeric products can predict the major product. The stereochemical outcome is determined by the relative free energies of the diastereomeric transition states; the pathway with the lower energy barrier will be favored, leading to the predominant product. princeton.edu These predictive models are becoming increasingly accurate and essential in modern synthetic planning. chemrxiv.orgnih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra of oxane-3-sulfonyl chloride would be required to confirm its molecular structure. This would involve assigning specific chemical shifts to each hydrogen and carbon atom in the molecule, as well as analyzing coupling constants to determine the spatial relationships between protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. This information would help to confirm the elemental composition and connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride group (S=O and S-Cl stretches) and the C-O-C ether linkage within the oxane ring.

Chromatographic Techniques for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS could be employed to assess the purity of this compound samples and to identify any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC would be a suitable technique for the purification and purity assessment of this compound, particularly if the compound is non-volatile or thermally labile.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

The pursuit of environmentally friendly chemical processes is a paramount goal in modern synthetic chemistry. Future research concerning oxane-3-sulfonyl chloride should prioritize the development of sustainable and green synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic methods for sulfonyl chlorides often rely on harsh reagents and produce significant amounts of inorganic waste. Innovative approaches could explore the use of milder and more sustainable oxidizing agents for the conversion of corresponding thiols or sulfinates to this compound. For instance, methods utilizing catalytic amounts of oxidants in conjunction with a terminal oxidant like molecular oxygen or hydrogen peroxide would represent a significant advancement. rsc.orgresearchgate.net The use of alternative solvents, such as water or deep eutectic solvents, could further enhance the green credentials of these synthetic routes. rsc.orgresearchgate.net

Moreover, the principles of atom economy can be integrated into the design of new synthetic pathways. One-pot procedures that combine multiple synthetic steps without the isolation of intermediates can significantly reduce solvent usage and purification efforts. researchgate.net For example, an in-situ generation of this compound followed by its immediate reaction with a nucleophile in a single reaction vessel would be a highly desirable and efficient process. researchgate.net

Green Chemistry ApproachPotential Application for this compound SynthesisAnticipated Benefits
Catalytic Oxidation Use of metal or organocatalysts with a terminal oxidant (e.g., O2, H2O2) to convert the corresponding thiol to the sulfonyl chloride.Reduced stoichiometric waste, milder reaction conditions.
Aqueous Synthesis Performing the synthesis in water, potentially with the aid of surfactants or phase-transfer catalysts. digitellinc.comElimination of volatile organic solvents, improved safety profile.
Flow Chemistry Continuous manufacturing processes for better control over reaction parameters and enhanced safety.Improved heat and mass transfer, potential for higher yields and purity.
One-Pot Reactions In-situ generation and subsequent reaction of this compound without isolation. researchgate.netReduced solvent waste, increased operational efficiency.

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of this compound can be significantly expanded through the discovery and application of novel catalytic systems. While uncatalyzed reactions with nucleophiles are common, catalysis can unlock new reaction pathways, enhance selectivity, and enable transformations that are otherwise difficult to achieve.

Future investigations should focus on transition-metal catalysis, organocatalysis, and photocatalysis to mediate new transformations of this compound. For example, palladium- or copper-catalyzed cross-coupling reactions could enable the formation of carbon-sulfur or carbon-carbon bonds, providing access to a wide range of functionalized oxane derivatives.

Organocatalysis offers a metal-free alternative for promoting reactions of this compound. Chiral organocatalysts could be employed to achieve enantioselective transformations, a crucial aspect in the synthesis of biologically active molecules. For instance, a chiral amine or phosphine catalyst could facilitate the asymmetric addition of nucleophiles to a derivative of this compound.

Photoredox catalysis has emerged as a powerful tool for radical-based transformations under mild conditions. The generation of a sulfonyl radical from this compound via a photocatalytic cycle could open up new avenues for its use in radical addition and cross-coupling reactions.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. acs.orgresearchgate.netnih.govresearchgate.netfrontiersin.org The integration of this compound into novel MCR sequences represents a significant and largely unexplored research area.

Designing new MCRs that incorporate this compound as a key building block could lead to the rapid synthesis of diverse and structurally complex molecules containing the oxane motif. For example, an isocyanide-based MCR could potentially involve this compound, an isocyanide, and another reactant to generate highly functionalized heterocyclic structures. acs.org

The development of such reactions would require a deep understanding of the reactivity of this compound and its compatibility with various reaction partners under MCR conditions. The exploration of different catalysts and reaction conditions will be crucial for the successful design of these complex transformations.

Design of Highly Selective Reactions Leveraging this compound

Achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) is a central theme in modern organic synthesis. Future research should aim to design and develop highly selective reactions that leverage the unique structural and electronic properties of this compound.

The presence of the oxane ring introduces specific steric and electronic features that can be exploited to control the selectivity of its reactions. For instance, the conformational constraints of the six-membered ring could influence the stereochemical outcome of reactions at the sulfonyl chloride group or at adjacent positions.

The development of stereoselective reactions, particularly enantioselective ones, is of high importance. Chiral catalysts or auxiliaries could be employed to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiopure oxane-containing compounds. For example, a catalytic asymmetric sulfonylation reaction using this compound would be a valuable addition to the synthetic chemist's toolbox.

Advanced Computational Modeling for De Novo Reactivity Prediction

Computational chemistry and molecular modeling are increasingly powerful tools for understanding and predicting chemical reactivity. Advanced computational modeling can play a crucial role in guiding future research on this compound by providing insights into its structure, properties, and reaction mechanisms.

De novo reactivity prediction, using quantum mechanical calculations and machine learning algorithms, can be employed to identify novel and plausible reaction pathways for this compound. This approach can help to prioritize experimental efforts and accelerate the discovery of new transformations.

Computational studies can also be used to:

Analyze the conformational preferences of this compound and its derivatives.

Model transition states of potential reactions to understand the factors controlling reactivity and selectivity.

Predict the electronic properties , such as charge distribution and frontier molecular orbitals, to rationalize its behavior in different chemical environments.

Design new catalysts specifically tailored for transformations of this compound.

By combining theoretical predictions with experimental validation, a deeper understanding of the chemistry of this compound can be achieved, paving the way for the rational design of new and innovative synthetic applications.

Q & A

Q. What are the recommended safety protocols for handling Oxane-3-sulfonyl chloride in laboratory settings?

  • Methodological Answer : this compound, like other sulfonyl chlorides, is moisture-sensitive and corrosive. Safety protocols include:
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), tight-sealing goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as inadequate ventilation may require NIOSH-approved respirators .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by thorough rinsing .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. How can researchers synthesize this compound, and what are the critical parameters to control during synthesis?

  • Methodological Answer : Synthesis typically involves reacting the corresponding alcohol or thiol with chlorosulfonic acid or SOCl₂. Critical parameters include:
  • Temperature : Maintain sub-0°C conditions to minimize side reactions (e.g., sulfonic acid formation) .
  • Moisture Control : Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres to prevent hydrolysis .
  • Stoichiometry : Excess chlorinating agent (e.g., PCl₅) ensures complete conversion, monitored via TLC or in situ FTIR .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments near the sulfonyl group; deshielding effects (~δ 3.5–4.5 ppm for adjacent CH₂ groups) confirm functionalization .
  • IR Spectroscopy : Strong S=O asymmetric stretching (~1360–1380 cm⁻¹) and S-Cl bonds (~580 cm⁻¹) are diagnostic .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) validate purity and molecular weight .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for sulfonation reactions, focusing on electrophilic attack barriers .
  • Solvent Effects : Use COSMO-RS to predict solvolysis rates in polar aprotic solvents (e.g., acetonitrile vs. DMF) .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What strategies can address discrepancies in reported reaction yields when using this compound as a sulfonating agent?

  • Methodological Answer :
  • Controlled Kinetic Studies : Vary temperature, solvent, and catalyst loadings to isolate rate-limiting steps (e.g., nucleophile activation vs. leaving-group departure) .
  • Side Reaction Analysis : Use LC-MS to detect hydrolysis byproducts (e.g., sulfonic acids) and optimize anhydrous conditions .
  • Cross-Validation : Compare yields under standardized protocols (e.g., equimolar reagents, 0°C, 2h) across labs to identify procedural inconsistencies .

Q. What are the challenges in analyzing degradation products of this compound under varying pH conditions?

  • Methodological Answer :
  • Hydrolysis Pathways : At neutral/basic pH, degradation produces sulfonic acids and HCl, quantified via ion chromatography (IC) .
  • Stabilization Techniques : Acidic conditions (pH < 2) slow hydrolysis; use buffered solutions (e.g., 0.1M H₂SO₄) for short-term stability studies .
  • Advanced Detection : Couple HPLC with charged aerosol detection (CAD) to track non-UV-active degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.